N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole and oxazole intermediates, followed by their coupling with the thiadiazole moiety. Common reagents used in these reactions include chlorobenzyl chloride, dimethylpyrazole, and oxazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole, oxazole, or thiadiazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, and they often include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.
Oxazole derivatives: Compounds with an oxazole ring may exhibit similar chemical reactivity and applications.
Thiadiazole derivatives: These compounds share the thiadiazole ring and may have comparable properties and uses.
The uniqueness of this compound lies in its combination of these three ring structures, which imparts distinct chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
1005651-17-1 |
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Molecular Formula |
C20H17ClN8OS |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C20H17ClN8OS/c1-12-14(11-28(2)25-12)17-9-16(27-30-17)19-23-24-20(31-19)22-18-7-8-29(26-18)10-13-5-3-4-6-15(13)21/h3-9,11H,10H2,1-2H3,(H,22,24,26) |
InChI Key |
CQNATNFSEWPTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NO2)C3=NN=C(S3)NC4=NN(C=C4)CC5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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